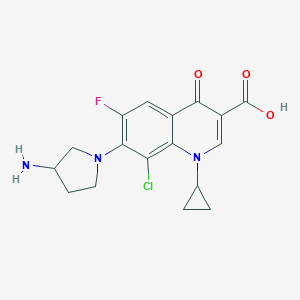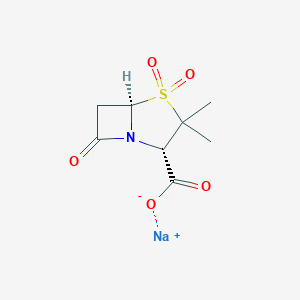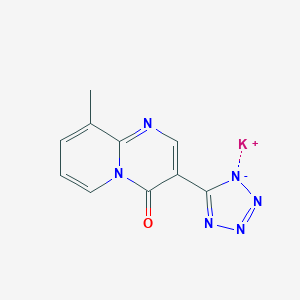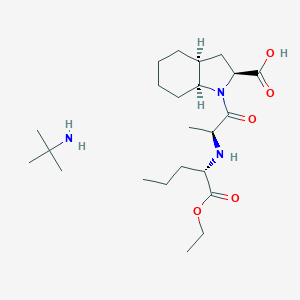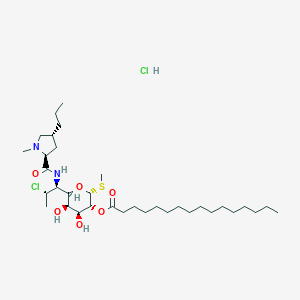
Clindamycin palmitate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clindamycin Palmitate Hydrochloride is the palmitate hydrochloride form of clindamycin, a semi-synthetic, chlorinated broad spectrum antibiotic produced by chemical modification of lincomycin. This compound is used for oral suspension.
Aplicaciones Científicas De Investigación
1. Toxicological Research
Clindamycin palmitate hydrochloride's toxicities have been studied in various laboratory animals. Research by Gray et al. (1972) highlighted that this antibiotic's palmitate ester exhibited essentially no effects in animals, indicating its low toxicity in prolonged exposure scenarios (Gray, Weaver, Bollert, & Feenstra, 1972).
2. Pharmacokinetic Studies
Studies on the absorption and urinary excretion of clindamycin palmitate in elderly patients have been conducted. Campbell et al. (1973) found that this compound achieves satisfactory therapeutic plasma levels in patients, indicating its effective systemic absorption (Campbell, Hossack, & Munro, 1973).
3. Drug Analysis and Quality Control
Research has been done to determine unhydrolyzed clindamycin palmitate in human serum samples. Brodasky and Sun (1974) developed methods based on GLC and mass spectroscopy for this purpose, contributing to the analytical understanding of this compound in clinical scenarios (Brodasky & Sun, 1974).
4. Pharmaceutical Formulation and Optimization
A study by Mohamed et al. (2020) focused on the formulation optimization of 3D-printed tablets of this compound. This research shows the potential of modern manufacturing techniques like selective laser sintering in customizing dosage forms for patients' needs (Mohamed et al., 2020).
5. Chemical Modification for Enhanced Properties
Sinkula et al. (1973) investigated the chemical modification of clindamycin, including the synthesis of its esters like clindamycin palmitate, to enhance its properties for use in specialized dosage forms (Sinkula, Morozowich, & Rowe, 1973).
Mecanismo De Acción
- Clindamycin palmitate hydrochloride is a lincosamide antibiotic. Its primary targets include susceptible anaerobic bacteria, gram-positive cocci and bacilli, and some gram-negative bacilli .
Target of Action
Pharmacokinetics
Direcciones Futuras
In cases of pseudomembranous colitis suspected or confirmed to be caused by Clindamycin palmitate hydrochloride, ongoing antibiotic use not directed against C.difficile may need to be discontinued . Appropriate fluid and electrolyte management, protein supplementation, antibiotic treatment of C.difficile, and surgical evaluation should be instituted as clinically indicated .
Relevant Papers
There are several papers related to this compound. For example, one paper discusses the formulation optimization of selective laser sintering 3D-printed tablets of this compound by response surface methodology . Another paper discusses a clinical trial of this compound in a pediatric population . For a more comprehensive analysis, it would be beneficial to refer to these papers directly.
Análisis Bioquímico
Biochemical Properties
Clindamycin palmitate hydrochloride is inactive in vitro, but rapid in vivo hydrolysis converts this compound to the antibacterially active clindamycin . Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process .
Cellular Effects
This compound, once converted to clindamycin, is used to treat a wide variety of serious bacterial infections . It works by stopping the growth of bacteria . It has been reported that treatment with clindamycin alters the normal flora of the colon leading to overgrowth of C.difficile .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby inhibiting the translocation of peptides .
Temporal Effects in Laboratory Settings
In human pharmacology, studies comparing clindamycin palmitate HCl with clindamycin hydrochloride show that both drugs reach their peak active serum concentrations at the same time, indicating a rapid hydrolysis of the palmitate to the clindamycin . After oral administration of clindamycin hydrochloride, the elimination half-life is increased to approximately 4.0 hours in the elderly .
Dosage Effects in Animal Models
In animal models, clindamycin has been shown to have a primarily bacteriostatic effect. At higher concentrations, it may be bactericidal . Significant mortality was observed in mice at an intravenous dose of 855 mg/kg and in rats at an oral or subcutaneous dose of approximately 2618 mg/kg .
Metabolic Pathways
Clindamycin undergoes hepatic metabolism primarily mediated by CYP3A4 and, to a lesser extent, CYP3A5, to form clindamycin sulfoxide and a minor metabolite, N-desmethylclindamycin .
Transport and Distribution
Clindamycin is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid . The volume of distribution has been variably estimated between 43-74 L .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Clindamycin palmitate hydrochloride involves the reaction of Clindamycin with palmitic acid and hydrochloric acid to form Clindamycin palmitate, which is then reacted with hydrochloric acid to form Clindamycin palmitate hydrochloride.", "Starting Materials": ["Clindamycin", "Palmitic acid", "Hydrochloric acid"], "Reaction": ["Step 1: Clindamycin is dissolved in a suitable solvent such as water or ethanol.", "Step 2: Palmitic acid is added to the solution of Clindamycin and the mixture is heated to reflux.", "Step 3: Hydrochloric acid is added dropwise to the mixture and the reaction is allowed to continue for a specific period of time.", "Step 4: The reaction mixture is cooled and the precipitated Clindamycin palmitate is filtered and washed with a suitable solvent.", "Step 5: Clindamycin palmitate is dissolved in a suitable solvent such as water or ethanol.", "Step 6: Hydrochloric acid is added to the solution of Clindamycin palmitate and the mixture is stirred for a specific period of time.", "Step 7: The reaction mixture is cooled and the precipitated Clindamycin palmitate hydrochloride is filtered and washed with a suitable solvent.", "Step 8: The product is dried and purified using standard techniques."] } | |
Número CAS |
25507-04-4 |
Fórmula molecular |
C34H64Cl2N2O6S |
Peso molecular |
699.9 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-6-[2-chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride |
InChI |
InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24?,25?,26-,28?,29+,30-,31?,32+,34+;/m0./s1 |
Clave InChI |
GTNDZRUWKHDICY-KXROMCTESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H](C(O[C@@H]1SC)C(C(C)Cl)NC(=O)[C@@H]2CC(CN2C)CCC)O)O.Cl |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl |
| 25507-04-4 | |
Pictogramas |
Irritant |
Números CAS relacionados |
35208-55-0 (Parent) |
Sinónimos |
7-chloro-7-deoxylincomycin palmitate 7-chlorolincomycin palmitate Cleocin palmitate clindamycin palmitate clindamycin palmitate hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







